![molecular formula C12H17NO4 B12894722 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 138219-47-3](/img/structure/B12894722.png)
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with a suitable pyrrolidinone derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-ylmethyl chloride as a reagent, which reacts with cyclohexanecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrolidinone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrrolidinone moiety.
科学的研究の応用
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural features.
作用機序
The mechanism of action of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
4-((2,5-Dioxopyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
2,5-Dioxopyrrolidin-1-ylmethyl acetate: Similar pyrrolidinone moiety but with an acetate group instead of a carboxylic acid.
N-(2,5-Dioxopyrrolidin-1-yl)methylcyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is unique due to the combination of its cyclohexane ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
138219-47-3 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h8-9H,1-7H2,(H,16,17) |
InChIキー |
GUOMNHURWOOJGA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN2C(=O)CCC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



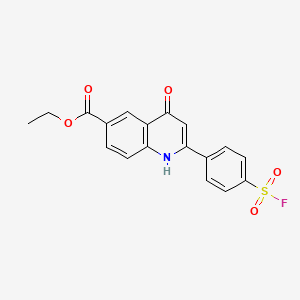
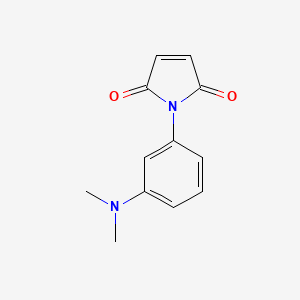

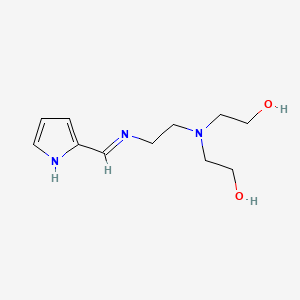

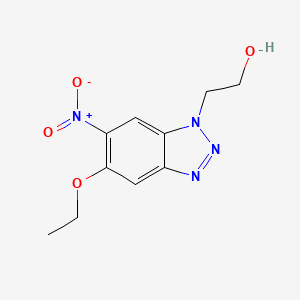
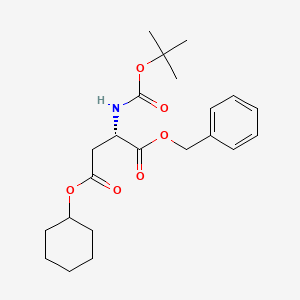
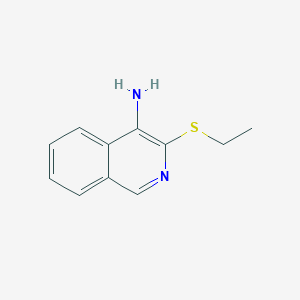
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
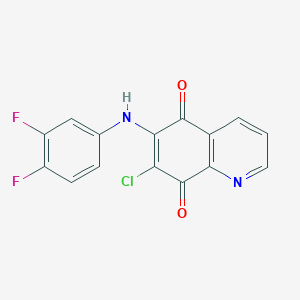
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
